Cas no 1533740-15-6 (2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a hydroxyethyl moiety at the 3-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The oxadiazole ring contributes to its metabolic stability, while the hydroxyl group enhances solubility and provides a handle for further functionalization. Its balanced lipophilicity and polarity make it suitable for drug design, often serving as a bioisostere for ester or amide functionalities. The compound is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives.
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol structure
1533740-15-6 structure
商品名:2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
CAS番号:1533740-15-6
MF:C5H8N2O2
メガワット:128.13
MDL:MFCD26939104
CID:5095688

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazole-3-ethanol, 5-methyl-
    • 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol
    • 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
    • MDL: MFCD26939104
    • インチ: 1S/C5H8N2O2/c1-4-6-5(2-3-8)7-9-4/h8H,2-3H2,1H3
    • InChIKey: AORMWTKNTJLGNW-UHFFFAOYSA-N
    • ほほえんだ: O1C(=NC(CCO)=N1)C

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-258822-10g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
10g
$2708.0 2023-09-14
Enamine
EN300-258822-1g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
1g
$821.0 2023-09-14
Enamine
EN300-258822-1.0g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
1.0g
$821.0 2023-03-01
Enamine
EN300-258822-2.5g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
2.5g
$1701.0 2023-09-14
Enamine
EN300-258822-5.0g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
5.0g
$2154.0 2023-03-01
Enamine
EN300-258822-5g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
5g
$2154.0 2023-09-14
Enamine
EN300-258822-10.0g
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
1533740-15-6
10.0g
$2708.0 2023-03-01

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol 関連文献

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-olに関する追加情報

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS 1533740-15-6): A Versatile Chemical Building Block for Modern Research

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS 1533740-15-6) is an emerging heterocyclic compound gaining attention in pharmaceutical and materials science research. This oxadiazole derivative combines the unique properties of the 1,2,4-oxadiazole ring with a flexible ethanol side chain, making it particularly valuable for drug discovery and specialty chemical applications. Researchers are increasingly exploring its potential as a bioisostere for carboxylic acids and amides in medicinal chemistry.

The compound's molecular structure features a 5-methyl-1,2,4-oxadiazole core connected to a hydroxyethyl group, creating a balanced profile of hydrophilicity and lipophilicity. This characteristic makes 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol particularly interesting for addressing current challenges in drug solubility and bioavailability - two hot topics in pharmaceutical development. Recent studies suggest its potential as a building block for PROTAC molecules, which represent one of the most exciting frontiers in targeted protein degradation therapies.

In material science applications, 1533740-15-6 serves as a precursor for functional polymers and coordination compounds. The oxadiazole moiety can participate in various supramolecular interactions, while the hydroxyl group provides a handle for further chemical modifications. This dual functionality aligns well with current research trends in smart materials and molecular electronics, where researchers seek compounds that can serve multiple roles in complex systems.

The synthesis of 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol typically involves cyclocondensation reactions between appropriate nitrile and hydroxylamine precursors, followed by purification steps to achieve high chemical purity. Modern flow chemistry techniques have been successfully applied to its production, addressing growing industry demands for green chemistry approaches and process intensification - key concerns in today's chemical manufacturing landscape.

Analytical characterization of CAS 1533740-15-6 typically employs NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC analysis to verify its identity and purity. These quality control measures are particularly important given the compound's increasing use in high-throughput screening libraries and as a reference standard in metabolomics studies - areas experiencing rapid growth in the life sciences sector.

From a commercial perspective, 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol has seen steady demand growth as both a research chemical and pharmaceutical intermediate. Suppliers typically offer it in quantities ranging from milligrams to kilograms, with custom synthesis options available for larger-scale requirements. The compound's stability under standard storage conditions (typically recommended at 2-8°C) contributes to its practicality for various research applications.

Recent patent literature reveals innovative applications of 1533740-15-6 in kinase inhibitor development and antibody-drug conjugates (ADCs), reflecting broader industry trends toward targeted therapies. Its oxadiazole scaffold has shown particular promise in modulating protein-protein interactions, a challenging but highly sought-after capability in modern drug discovery.

Environmental and safety assessments indicate that 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol requires standard laboratory precautions for handling organic compounds, without exhibiting any extraordinary hazards. This safety profile, combined with its synthetic utility, makes it an attractive option for researchers developing sustainable chemistry solutions - a major focus area for both academic and industrial laboratories.

Looking forward, the scientific community anticipates expanded applications for CAS 1533740-15-6 in bioconjugation chemistry and chemical biology tools. Its compatibility with click chemistry reactions and potential for creating bifunctional linkers position it well to contribute to advancements in these rapidly evolving fields. As research continues to uncover new properties and applications for this versatile compound, its role in scientific innovation appears poised for significant growth.

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